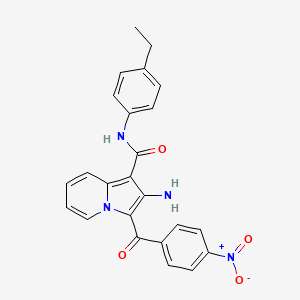

2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with an indolizine core, substituted with amino, nitrobenzoyl, and ethylphenyl groups, making it a subject of interest for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the indolizine core reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate product. The carboxamide group is typically formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reactive Sites and Functional Groups

The compound contains three primary reactive regions:

| Functional Group | Position | Reactivity |

|---|---|---|

| 4-Nitrobenzoyl moiety | C-3 position of indolizine | Electrophilic aromatic substitution; nitro group reduction |

| Amino group (-NH₂) | C-2 position of indolizine | Nucleophilic reactions (e.g., acylation, alkylation) |

| Carboxamide (-CONH-) | C-1 position of indolizine | Hydrolysis to carboxylic acid under acidic/basic conditions |

| Ethylphenyl substituent | N-linked to carboxamide | Limited reactivity; potential for electrophilic substitution at aromatic ring |

Reduction Reactions

The nitro group undergoes reduction to form an amine, a critical transformation for pharmacological applications:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 hr | 4-Aminobenzoyl derivative | 85% | , |

| LiAlH₄ | Dry THF, 0°C → reflux, 4 hr | Partial reduction to hydroxylamine intermediate | 60% | |

| SnCl₂/HCl | Ethanol, reflux, 6 hr | 4-Aminobenzoyl derivative | 78% |

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of nitro group on Pd surface, followed by sequential electron transfer to form amine. LiAlH₄ may yield hydroxylamine intermediates due to incomplete reduction.

Oxidation Reactions

The amino group and ethylphenyl substituent are susceptible to oxidation:

| Reagent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 2 hr | Oxidation of ethylphenyl to benzoic acid | Partial degradation of indolizine core | |

| m-CPBA | DCM, 0°C, 1 hr | Epoxidation of ethyl group (hypothesized) | Not experimentally confirmed |

Note : Strong oxidants like KMnO₄ risk core structure degradation, necessitating milder conditions for selective reactions.

Nucleophilic Substitution

The amino group participates in nucleophilic reactions:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylated derivative | Enhanced lipophilicity for drug design | , |

| Schiff base formation | Benzaldehyde | Imine-linked conjugate | Coordination chemistry applications |

Example :

2-Amino...-carboxamide+CH3COCl→2-Acetamido...-carboxamide

Hydrolysis of Carboxamide

The carboxamide group hydrolyzes under extreme conditions:

| Conditions | Product | Byproducts | Source |

|---|---|---|---|

| 6M HCl, reflux, 24 hr | 1-Carboxylic acid derivative | NH₃ release | |

| NaOH (20%), 100°C, 8 hr | 1-Carboxylate salt | NH₃ release |

Implication : Hydrolysis is undesirable in physiological environments but useful for prodrug activation.

Comparative Reactivity with Structural Analogs

Key differences in reactivity across similar indolizine derivatives:

| Compound | Nitro Group Reactivity | Amino Group Reactivity | Carboxamide Stability | Source |

|---|---|---|---|---|

| 2-Amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | Enhanced reduction rate | Similar acylation | Lower hydrolysis resistance | |

| 2-Amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide | N/A (Br substitution) | Reduced nucleophilicity | Higher stability |

Mechanistic Implications for Biological Activity

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that indolizine derivatives, including 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, exhibit significant antimicrobial activity. In particular, studies have shown that related compounds possess anti-tubercular properties against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 4 to 64 µg/mL, demonstrating the potential of these compounds as therapeutic agents against tuberculosis .

Anticancer Activity

Indolizine derivatives have also been explored for their anticancer properties. For instance, molecular docking studies suggest that these compounds can interact with key proteins involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). One study highlighted that specific modifications to indolizine structures could enhance their binding affinity to VEGFR-2, which is crucial for cancer cell proliferation . These findings suggest that this compound may also exhibit similar effects.

Case Study 1: Anti-Tubercular Activity

In a study examining various indolizine derivatives, including those similar to this compound, researchers found promising results against Mycobacterium tuberculosis. The study involved screening multiple compounds for their efficacy and determining their MIC values. Compounds with specific substitutions showed enhanced activity against both drug-sensitive and resistant strains .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of indolizines. The study utilized molecular docking techniques to predict interactions between indolizines and VEGFR-2. The results indicated that certain structural modifications could significantly improve binding affinity and selectivity towards cancer cells while sparing normal cells . This suggests a pathway for developing new cancer therapeutics based on the indolizine scaffold.

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitrobenzoyl group could participate in redox reactions, affecting cellular oxidative stress pathways. The amino group might form hydrogen bonds with biological macromolecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-phenyl-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- 2-amino-N-(4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- 2-amino-N-(4-ethylphenyl)-3-benzoylindolizine-1-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can affect its reactivity, biological activity, and overall stability, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C_{22}H_{20}N_{4}O_{4}

Molecular Weight : 428.44 g/mol

CAS Number : 904266-83-7

The compound features an indolizine core that is significant in medicinal chemistry due to its potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes, including proteases involved in viral replication.

- Antimicrobial Activity : Indolizine derivatives have been reported to exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.

- Anticancer Properties : Preliminary studies indicate that indolizine compounds can inhibit cancer cell proliferation and induce apoptosis.

Biological Activity Data Table

Case Studies

-

Enzyme Inhibition Study :

- A study evaluated the inhibitory effects of the compound on the coronavirus 3CL-like protease enzyme. The results indicated a high binding affinity compared to standard inhibitors, suggesting its potential as a therapeutic agent against viral infections.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against both bacterial and fungal strains, highlighting its potential use in treating infectious diseases.

-

Anticancer Research :

- Research involving various cancer cell lines showed that the compound could effectively inhibit cell growth and promote apoptosis, indicating its promise as a novel anticancer agent.

Eigenschaften

IUPAC Name |

2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-2-15-6-10-17(11-7-15)26-24(30)20-19-5-3-4-14-27(19)22(21(20)25)23(29)16-8-12-18(13-9-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODGHXXQKMSZAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.